An In-depth Technical Guide on the Core Mechanism of Action of AZD8848 in Asthma
An In-depth Technical Guide on the Core Mechanism of Action of AZD8848 in Asthma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD8848, a novel Toll-like receptor 7 (TLR7) agonist, in the context of asthma. The information is compiled from preclinical and clinical studies to elucidate its therapeutic potential.
Core Concept: TLR7 Agonism and Immune Modulation in Asthma
Allergic asthma is predominantly characterized by a T-helper type 2 (Th2) inflammatory response. AZD8848 is a TLR7 agonist designed to counteract this by stimulating a Th1-polarized immune response. The fundamental hypothesis is that by activating TLR7, AZD8848 can up-regulate Th1 responses and consequently down-regulate the dominant Th2 responses to allergens.[1][2] This immune modulation is expected to reduce allergen responsiveness and alleviate asthma symptoms.[1]
AZD8848 has been developed as an "antedrug," a metabolically labile ester that is topically active but is rapidly hydrolyzed by butyrylcholinesterase to a significantly less active metabolite upon entering the systemic circulation.[3] This design aims to minimize systemic side effects, such as influenza-like symptoms, which can be associated with systemic induction of type I interferons.[4]
Signaling Pathway of AZD8848
The proposed signaling cascade initiated by AZD8848 is outlined below. Upon binding to TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells within the endosome, AZD8848 triggers a signaling pathway that leads to the activation of transcription factors, including NF-κB. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like IL-12. These, in turn, promote the differentiation of naive T cells into Th1 cells, which are critical for antiviral and antibacterial immunity and can suppress the Th2 cell-mediated allergic inflammation characteristic of asthma.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical investigations of AZD8848.
Table 1: In Vitro Potency of AZD8848
| Assay | Cell Type | Parameter | Value |
| IFNα Induction | Human PBMCs | EC50 | 4 nM |
| IL-5 Inhibition (PHA stimulated) | Human T cells | IC50 | 0.2-1.0 nM |
| IL-5 Inhibition (Antigen presentation) | Human T cells | IC50 | 0.2-1.0 nM |
| TLR8 Activity | Human TLR8 | Activity | No activity up to 10 µM |
Table 2: Clinical Efficacy of Intranasal AZD8848 in Mild Allergic Asthma (NCT00999466)
| Outcome Measure | Time Point | AZD8848 (60 µg) vs. Placebo | p-value |
| Average Late Asthmatic Response (LAR) fall in FEV1 | 1 week post-treatment | 27% reduction | 0.035 |
| Average Late Asthmatic Response (LAR) fall in FEV1 | 4 weeks post-treatment | Not sustained | Not clinically significant |
| Post-allergen Airway Hyper-responsiveness (AHR) to methacholine | 1 week post-treatment | Attenuated (Treatment ratio: 2.20) | 0.024 |
| Post-allergen Airway Hyper-responsiveness (AHR) to methacholine | 4 weeks post-treatment | No effect | - |
| Sputum Eosinophils and Th2 Cytokines | 1 week post-treatment | No significant difference | - |
Experimental Protocols
A summary of the methodologies for the key experiments is provided below.
In Vitro Potency Assays
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IFNα Induction: Human peripheral blood mononuclear cells (PBMCs) were stimulated with varying concentrations of AZD8848. The concentration of IFNα in the supernatant was measured to determine the EC50.
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IL-5 Inhibition: Human T cells were stimulated either polyclonally with phytohaemagglutinin (PHA) or via antigen presentation. The inhibitory effect of different concentrations of AZD8848 on IL-5 production was measured to determine the IC50.
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TLR Selectivity: The activity of AZD8848 was tested against human TLR8 and other human TLRs in recombinant human embryonic kidney (HEK) reporter cells to confirm selectivity for TLR7.
Rat Allergy Model
While specific details of the rat allergy model are not extensively published, the general protocol likely involved sensitizing rats to an allergen to induce an allergic phenotype. Subsequently, AZD8848 was administered, and the efficacy was assessed by measuring relevant endpoints, which may have included bronchoalveolar lavage fluid (BALF) cell counts, cytokine levels, and airway hyper-responsiveness. The study noted that weekly lung dosing showed efficacy 26 days beyond the final dose.
Clinical Trial in Mild Allergic Asthma (NCT00999466)
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Study Design: A double-blind, randomised, parallel-group study.
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Participants: 51 patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR).
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Intervention: Intranasal administration of AZD8848 (60 µg) or placebo, once-weekly for 8 weeks.
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Efficacy Assessments:
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Allergen Challenge: Performed at baseline and at 1 and 4 weeks after the last dose.
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Primary Outcome: The late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1).
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Secondary Outcomes: The early asthmatic response (EAR), and allergen-induced airway hyper-responsiveness (AHR) assessed by methacholine challenge (PC20).
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Biomarker Analysis: Blood and sputum samples were collected to measure cytokines and inflammatory cell counts, including eosinophils.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the clinical trial and the logical relationship of AZD8848's mechanism of action.
Summary and Future Directions
AZD8848, a TLR7 agonist antedrug, has demonstrated a capacity to modulate allergen-induced responses in the lower airways of patients with mild allergic asthma following intranasal administration. The mechanism is believed to be a rebalancing of the immune response from a pro-allergic Th2 phenotype towards a Th1 phenotype. Clinical data supports this with a significant reduction in the late asthmatic response and airway hyper-responsiveness one week after an 8-week treatment course. However, these effects were not sustained at four weeks post-treatment, suggesting the need for further investigation into optimal dosing regimens and the long-term immunological impact. The lack of a significant effect on sputum eosinophils and Th2 cytokines in the clinical study warrants further exploration to fully elucidate the downstream cellular and molecular effects in the lung. Despite the antedrug design to limit systemic effects, repeated inhalation dosing in healthy volunteers led to influenza-like symptoms, indicating that local induction of type I interferons can have systemic consequences. This highlights a key challenge in the development of inhaled TLR agonists for asthma therapy. Future research should focus on optimizing the therapeutic window to maximize local efficacy while minimizing systemic side effects.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, AZD8848, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
